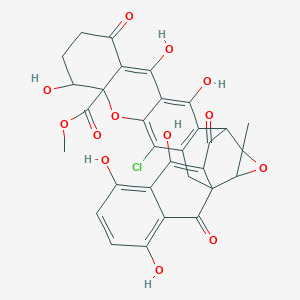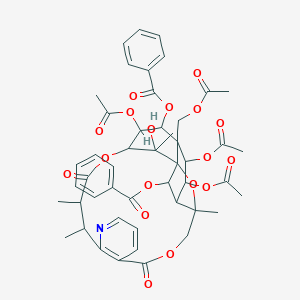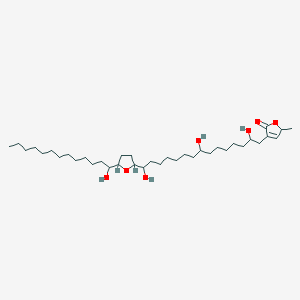
11,13-Dihydroxy-14-octadecaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13-Dihydroxy-14-octadecaenoic acid, also known as 11,13-DiHOME, is a fatty acid metabolite that has been found to have various biological effects. It is produced by the action of soluble epoxide hydrolase on epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 enzymes. In recent years, 11,13-DiHOME has gained attention as a potential therapeutic target for various diseases.
Mecanismo De Acción
The exact mechanism of action of 11,13-Dihydroxy-14-octadecaenoic acid is not fully understood. It is thought to act through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in the regulation of metabolism and inflammation. It has also been suggested that 11,13-Dihydroxy-14-octadecaenoic acid may act through the inhibition of soluble epoxide hydrolase, which would increase the levels of EETs and their beneficial effects.
Biochemical and Physiological Effects
11,13-Dihydroxy-14-octadecaenoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-nociceptive effects by reducing pain sensitivity. In addition, 11,13-Dihydroxy-14-octadecaenoic acid has been implicated in the regulation of metabolism and energy expenditure, as well as the development of obesity and diabetes. It has also been shown to have effects on blood pressure regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11,13-Dihydroxy-14-octadecaenoic acid in lab experiments include its specificity and potency. It is a specific metabolite that can be easily measured and quantified. It is also a potent molecule that can have significant effects at low concentrations. However, the limitations of using 11,13-Dihydroxy-14-octadecaenoic acid in lab experiments include its instability and the potential for degradation over time. It is also a metabolite that is produced in vivo, which can make it difficult to control its levels in vitro.
Direcciones Futuras
There are many future directions for research on 11,13-Dihydroxy-14-octadecaenoic acid. One area of interest is its role in the regulation of metabolism and energy expenditure, and its potential as a therapeutic target for obesity and diabetes. Another area of interest is its effects on blood pressure regulation and its potential as a therapeutic target for hypertension. Additionally, the development of more specific and potent inhibitors of soluble epoxide hydrolase could lead to the development of new therapies for various diseases.
Métodos De Síntesis
11,13-Dihydroxy-14-octadecaenoic acid can be synthesized by the action of soluble epoxide hydrolase on EETs. EETs are produced from arachidonic acid by cytochrome P450 enzymes. Soluble epoxide hydrolase is a cytosolic enzyme that converts EETs to their corresponding diols, including 11,13-Dihydroxy-14-octadecaenoic acid.
Aplicaciones Científicas De Investigación
11,13-Dihydroxy-14-octadecaenoic acid has been found to have various biological effects. It has been shown to have anti-inflammatory and anti-nociceptive effects, as well as effects on metabolism and energy expenditure. It has also been implicated in the regulation of blood pressure and the development of obesity and diabetes.
Propiedades
Número CAS |
131785-80-3 |
|---|---|
Nombre del producto |
11,13-Dihydroxy-14-octadecaenoic acid |
Fórmula molecular |
C10H9FO2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(E)-11,13-dihydroxyoctadec-14-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-9-12-16(19)15-17(20)13-10-7-5-4-6-8-11-14-18(21)22/h9,12,16-17,19-20H,2-8,10-11,13-15H2,1H3,(H,21,22)/b12-9+ |
Clave InChI |
QFBJNIFFNWRJFA-FMIVXFBMSA-N |
SMILES isomérico |
CCC/C=C/C(CC(CCCCCCCCCC(=O)O)O)O |
SMILES |
CCCC=CC(CC(CCCCCCCCCC(=O)O)O)O |
SMILES canónico |
CCCC=CC(CC(CCCCCCCCCC(=O)O)O)O |
Sinónimos |
11,13-dihydroxy-14-octadecaenoic acid 11,13-OH-14-ODA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)